REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([O:11][CH2:12][CH:13]([CH3:14])[CH3:15])[c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10]1.[C:16](=[O:17])([O-:18])[O-:19].[CH3:24][N:25]([CH3:26])[CH:27]=[O:28].[I:22][CH3:23].[K+:20].[K+:21]>>[Br:1][c:2]1[cH:3][c:4]([O:11][CH2:12][CH:13]([CH3:14])[CH3:15])[c:5]([C:6](=[O:7])[O:8][CH3:16])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)COc1cc(Br)ccc1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(Br)cc1OCC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |